molecular formula C22H16N2O3 B11467735 methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate

methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate

Cat. No.: B11467735
M. Wt: 356.4 g/mol
InChI Key: CCGKDWATTIAHEI-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from electrophilic substitution .

Mechanism of Action

The mechanism of action of methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit oxidoreductase enzymes, which are involved in oxidative stress responses .

Properties

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate

InChI

InChI=1S/C22H16N2O3/c1-26-22(25)15-8-6-14(7-9-15)19-17-11-10-13-4-2-3-5-16(13)20(17)27-21(24)18(19)12-23/h2-11,19H,24H2,1H3

InChI Key

CCGKDWATTIAHEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N

Origin of Product

United States

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